4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that features a furan ring, a benzoic acid moiety, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves multiple steps, including the formation of the triazine core, the introduction of the furan ring, and the attachment of the benzoic acid moiety. Common synthetic routes include:
Sonogashira-Cacchi Reaction: This one-pot reaction involves the coupling of an ethynyl compound with an aryl halide in the presence of a palladium catalyst.
Suzuki-Miyaura Cross-Coupling: This reaction uses a boronic acid or ester and an aryl halide, catalyzed by palladium, to form the desired carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Nitro groups can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or nitrated benzoic acids.
Scientific Research Applications
4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties against gram-positive and gram-negative bacteria.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}benzenesulfonamide: Shares a similar furan and benzoic acid structure but differs in the presence of a thiazolidine ring.
5-[(Z)-[[6-(4-Fluoroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]-2-hydroxybenzoic acid: Contains a furan ring and benzoic acid moiety but has different substituents.
Uniqueness
The uniqueness of 4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID lies in its combination of a triazine core with furan and benzoic acid moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N8O6 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
4-[5-[(Z)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C28H22N8O6/c1-41-22-12-8-20(9-13-22)31-27-32-26(30-19-6-10-21(11-7-19)36(39)40)33-28(34-27)35-29-16-23-14-15-24(42-23)17-2-4-18(5-3-17)25(37)38/h2-16H,1H3,(H,37,38)(H3,30,31,32,33,34,35)/b29-16- |
InChI Key |
ASMYBFBBAROIAG-MWLSYYOVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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